
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H4BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring along with a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene typically involves multi-step reactions starting from a simpler benzene derivative. One common method is electrophilic aromatic substitution, where different halogen atoms are introduced sequentially under controlled conditions. For example:
Bromination: Benzene can be brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Chlorine (Cl2) can be introduced using a similar electrophilic substitution reaction with iron(III) chloride (FeCl3) as the catalyst.
Fluorination: Fluorine atoms are typically introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Iodine can be added using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent like nitric acid (HNO3).
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as the catalyst.
Industrial Production Methods
Industrial production of such complex halogenated compounds often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.
化学反応の分析
Types of Reactions
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound may serve as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene depends on the specific application and reaction it is involved in. Generally, the presence of multiple halogens and a methyl group can influence its reactivity and interaction with other molecules. For example, in electrophilic aromatic substitution reactions, the halogens can act as electron-withdrawing groups, affecting the reactivity of the benzene ring.
類似化合物との比較
Similar Compounds
- 3-Bromo-1-chloro-5-fluoro-2-iodo-4-methylbenzene
- 2-Bromo-4-chloro-6-fluoro-3-iodotoluene
- 1-Bromo-4-iodobenzene
Uniqueness
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene is unique due to the specific arrangement of halogens and the methyl group on the benzene ring. This unique structure can lead to distinct reactivity patterns and applications compared to other similar compounds.
特性
分子式 |
C7H4BrClFI |
|---|---|
分子量 |
349.36 g/mol |
IUPAC名 |
3-bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene |
InChI |
InChI=1S/C7H4BrClFI/c1-3-4(9)2-5(10)7(11)6(3)8/h2H,1H3 |
InChIキー |
DBVOEHYVILXJJR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1Br)I)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)

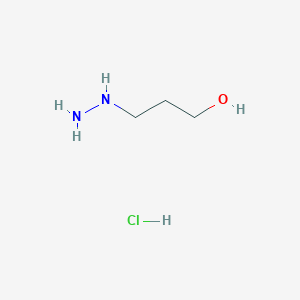
![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

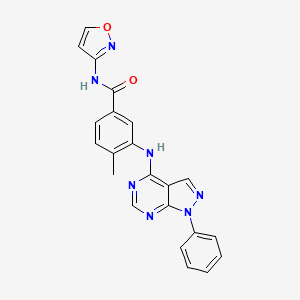
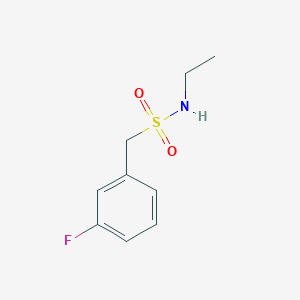
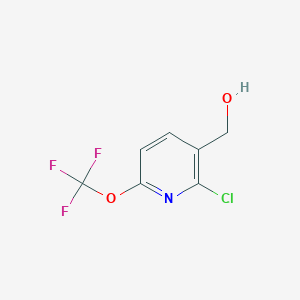



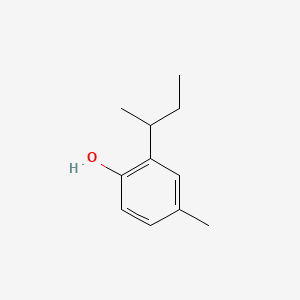
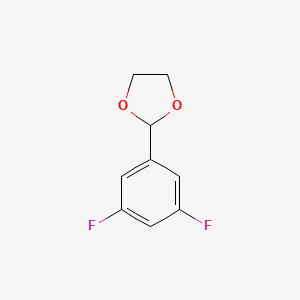
![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
